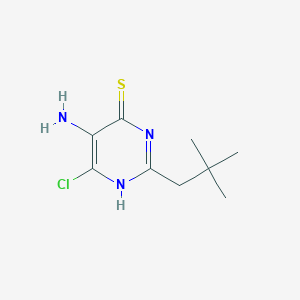![molecular formula C23H20NOP B15212602 3-Methyl-5-[(triphenyl-lambda~5~-phosphanylidene)methyl]-1,2-oxazole CAS No. 110302-06-2](/img/structure/B15212602.png)
3-Methyl-5-[(triphenyl-lambda~5~-phosphanylidene)methyl]-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-((triphenylphosphoranylidene)methyl)isoxazole is a complex organic compound that features an isoxazole ring substituted with a methyl group and a triphenylphosphoranylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-((triphenylphosphoranylidene)methyl)isoxazole typically involves the cyclization of α,β-acetylenic oximes in the presence of catalysts such as AuCl3 or CuCl . Another method includes the reaction of N-hydroximidoyl chlorides with aldehydes in the presence of triethylamine, followed by oxidation . These methods provide efficient routes to obtain the desired isoxazole derivatives under moderate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-((triphenylphosphoranylidene)methyl)isoxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced to yield different isoxazole derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-Methyl-5-((triphenylphosphoranylidene)methyl)isoxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-5-((triphenylphosphoranylidene)methyl)isoxazole involves its interaction with specific molecular targets. The compound’s unique structure allows it to form stable intermediates with various substrates, facilitating reactions such as nucleophilic substitution and cycloaddition . These interactions are crucial for its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl (triphenylphosphoranylidene)acetate
- 2-(Triphenylphosphoranylidene)propanoate
Uniqueness
3-Methyl-5-((triphenylphosphoranylidene)methyl)isoxazole is unique due to its combination of an isoxazole ring with a triphenylphosphoranylidene group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
110302-06-2 |
|---|---|
Molecular Formula |
C23H20NOP |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C23H20NOP/c1-19-17-20(25-24-19)18-26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-18H,1H3 |
InChI Key |
CJNCJYPRHBCQNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B15212524.png)

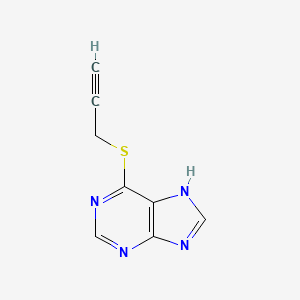

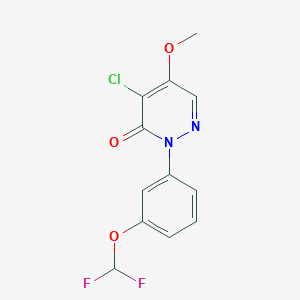
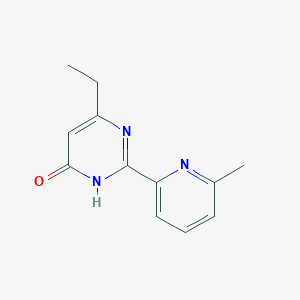
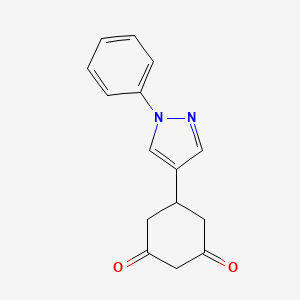
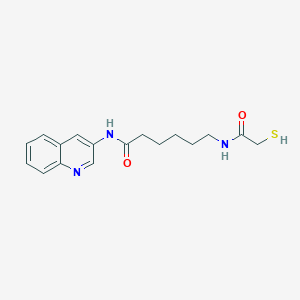
![2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid](/img/structure/B15212576.png)
![6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B15212580.png)
![Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester](/img/structure/B15212589.png)
